

TD-802: A Cereblon-Mediated Androgen Receptor Degrader for Prostate Cancer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TD-802

Cat. No.: B11935783

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TD-802 is a potent and selective androgen receptor (AR) Proteolysis Targeting Chimera (PROTAC) degrader that leverages the E3 ubiquitin ligase cereblon (CRBN) to induce the degradation of the AR protein. Developed for the potential treatment of metastatic castration-resistant prostate cancer (mCRPC), **TD-802** represents a promising therapeutic strategy to overcome resistance to conventional AR antagonists. This technical guide provides a comprehensive overview of **TD-802**, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

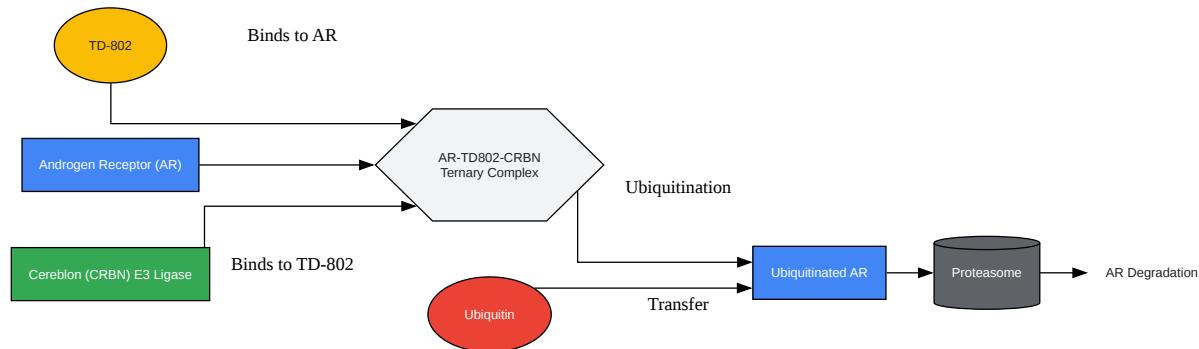
Core Mechanism of Action

TD-802 is a heterobifunctional molecule composed of a ligand that binds to the AR and a distinct ligand that recruits the E3 ubiquitin ligase cereblon. By simultaneously engaging both the AR and cereblon, **TD-802** facilitates the formation of a ternary complex. This proximity induces the ubiquitination of the AR by the E3 ligase complex, marking it for subsequent degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of the AR, potentially leading to a more profound and sustained inhibition of AR signaling compared to traditional occupancy-based inhibitors. A key component of **TD-802** is the novel cereblon binder, TD-106, which distinguishes it from many other CRBN-recruiting PROTACs that utilize thalidomide or its analogs.^{[1][2]}

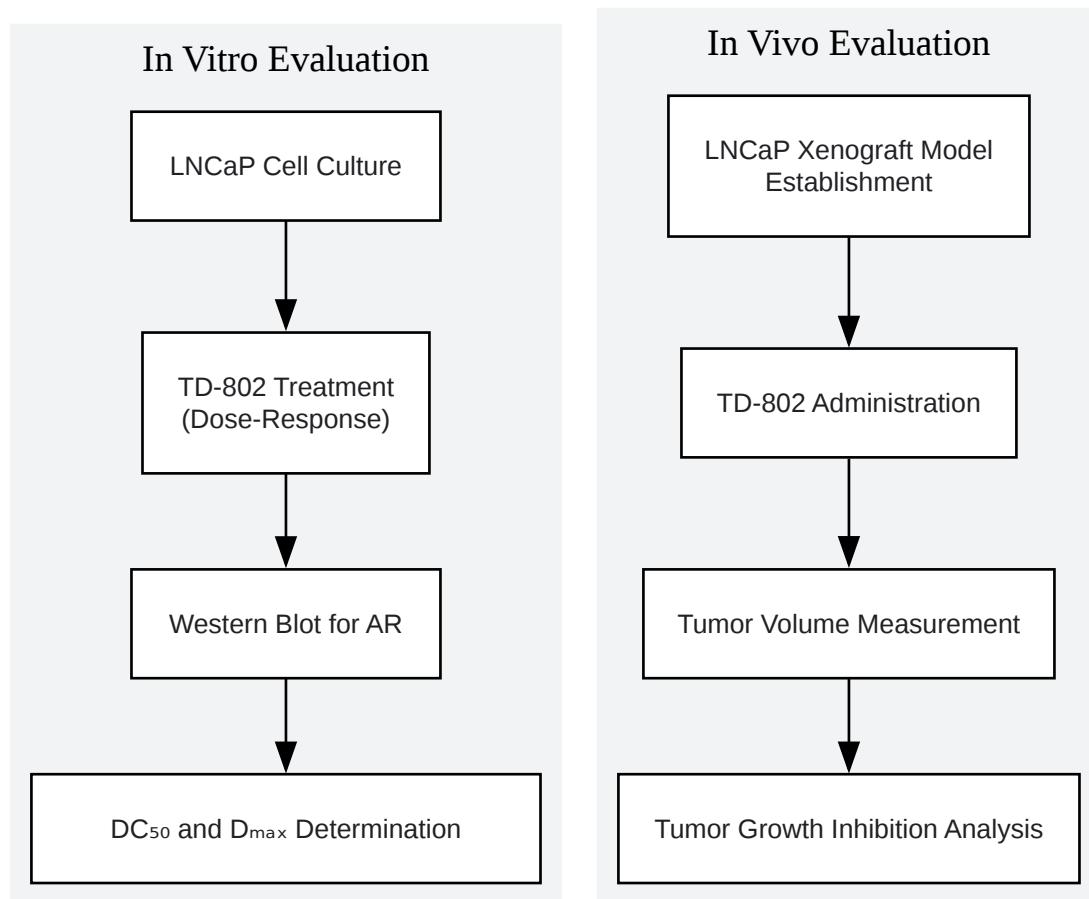
Quantitative Data Summary

The following tables summarize the in vitro efficacy and pharmacokinetic properties of **TD-802**.

Parameter	Cell Line	Value	Reference
DC ₅₀ (50% Degradation Concentration)	LNCaP	12.5 nM	[1]
D _{max} (Maximum Degradation)	LNCaP	93%	[1]


Table 1: In Vitro
Degradation Efficacy
of TD-802 in LNCaP
Prostate Cancer Cells.

Parameter	Value	Reference
Microsomal Stability	Good	[1] [3]
In Vivo Pharmacokinetics	Favorable	[1]


Table 2: Pharmacokinetic
Profile of TD-802.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of **TD-802**-mediated AR degradation and a typical experimental workflow for its evaluation.

[Click to download full resolution via product page](#)

Figure 1: Signaling pathway of TD-802 mediated AR degradation.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for evaluating **TD-802**.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **TD-802**.

Western Blot for Androgen Receptor Degradation

This protocol is for assessing the in vitro degradation of the androgen receptor in LNCaP cells following treatment with **TD-802**.

1. Cell Culture and Treatment:

- Culture LNCaP human prostate cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere

with 5% CO₂.

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of **TD-802** (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours) to determine dose-dependent degradation. For time-course experiments, treat cells with a fixed concentration of **TD-802** and harvest at different time points.

2. Cell Lysis:

- After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
- Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the Androgen Receptor (e.g., rabbit anti-AR antibody, dilution 1:1000) overnight at 4°C. A loading control antibody such as anti-GAPDH or anti-β-actin (e.g., mouse anti-GAPDH, dilution 1:5000) should also be used. [4]
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, dilution 1:2000-1:5000) for 1 hour at room temperature.[4]
- Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using image analysis software. Normalize the AR band intensity to the loading control.
- Calculate the percentage of AR degradation relative to the vehicle-treated control to determine the DC₅₀ and D_{max} values.

In Vivo Xenograft Model for Antitumor Efficacy

This protocol describes the evaluation of **TD-802**'s antitumor activity in a subcutaneous LNCaP xenograft mouse model.

1. Animal Model:

- Use male immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old.
- Maintain the animals under specific pathogen-free conditions.

2. Cell Implantation:

- Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject approximately 5×10^6 LNCaP cells into the flank of each mouse.[\[5\]](#)

3. Tumor Growth and Treatment:

- Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **TD-802** intraperitoneally (i.p.) at a specified dose and schedule (e.g., daily or every other day).[\[1\]](#) The vehicle control group should receive the same volume of the vehicle used to dissolve **TD-802**.

4. Monitoring and Endpoint:

- Continue to monitor tumor volume and body weight throughout the study.
- The study endpoint may be a specific time point or when tumors in the control group reach a maximum allowed size.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry to confirm AR degradation *in vivo*).

5. Data Analysis:

- Plot the mean tumor volume for each group over time.
- Calculate the tumor growth inhibition (TGI) to assess the efficacy of **TD-802**.

Conclusion

TD-802 demonstrates potent and robust degradation of the androgen receptor through a cereblon-mediated mechanism. Its favorable in vitro and in vivo profiles make it a compelling candidate for further development as a therapeutic agent for castration-resistant prostate cancer. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of **TD-802** and other novel AR degraders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design and characterization of cereblon-mediated androgen receptor proteolysis-targeting chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A narrative review of proteolytic targeting chimeras (PROTACs): future perspective for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [TD-802: A Cereblon-Mediated Androgen Receptor Degrader for Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11935783#td-802-as-a-cereblon-mediated-ar-degrader>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com